6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one

Description

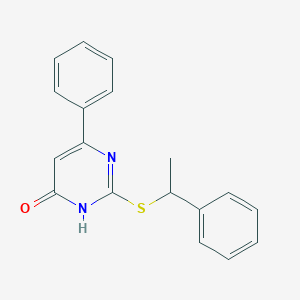

6-Phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 6-phenyl ring and a 2-((1-phenylethyl)thio) substituent. Pyrimidinones are heterocyclic compounds with a core structure of a six-membered ring containing two nitrogen atoms. The thioether group at the 2-position and aromatic substituents at the 6-position are critical for modulating biological activity and physicochemical properties.

Propriétés

IUPAC Name |

4-phenyl-2-(1-phenylethylsulfanyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-13(14-8-4-2-5-9-14)22-18-19-16(12-17(21)20-18)15-10-6-3-7-11-15/h2-13H,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGMBPRJTSZZAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One possible route could involve the reaction of a phenyl-substituted pyrimidinone with a thioether reagent in the presence of a base or catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that can be carried out in large reactors. The use of continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Purification steps, such as crystallization or chromatography, are essential to obtain the final product in a pure form.

Analyse Des Réactions Chimiques

Types of Reactions

6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound may be reduced under hydrogenation conditions to modify the phenyl groups.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrogenated derivatives.

Substitution: Nitrated or halogenated derivatives.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic agent for diseases due to its unique structure.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of 6-phenyl-2-((1-phenylethyl)thio)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Key Challenges :

Physicochemical Properties

Implications :

- The target compound’s higher logP suggests better membrane permeability but poorer aqueous solubility, necessitating formulation optimization.

Metabolic and Toxicity Considerations

Q & A

Advanced Research Question

- Substituent Variation : Modify the phenyl or thioether groups (e.g., introducing electron-withdrawing groups like -CF₃ or halogens) to assess effects on potency .

- Bioisosteric Replacement : Replace the thioether with sulfoxide or sulfone groups to improve metabolic stability .

- Data-Driven Design : Use computational tools (e.g., molecular docking) to predict binding affinities to targets like γ-aminobutyric acid (GABA) receptors or tubulin .

How should researchers address contradictions in biological data between in vitro and in vivo studies for this compound?

Advanced Research Question

- Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and blood-brain barrier penetration to explain efficacy gaps .

- Metabolite Identification : Use LC-MS to detect active/inactive metabolites that may alter in vivo outcomes .

- Dose-Response Refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .

What computational methods are suitable for predicting the compound’s mechanism of action and toxicity profile?

Advanced Research Question

- Molecular Dynamics Simulations : Study interactions with biological targets (e.g., tubulin) using software like GROMACS or AMBER .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Toxicity Prediction : Use QSAR models or platforms like ProTox-II to estimate hepatotoxicity and mutagenicity risks .

How can reaction pathways be analyzed to resolve discrepancies in synthetic yields reported across studies?

Advanced Research Question

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to identify rate-limiting steps and intermediates .

- Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to optimize activation energy for key steps .

- By-Product Analysis : Characterize impurities via GC-MS and adjust stoichiometry or catalyst loading (e.g., Pd/C for deprotection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.